molecular formula C8H15N3O3S B2764373 4-Acryloyl-1,4-diazepane-1-sulfonamide CAS No. 2361639-84-9

4-Acryloyl-1,4-diazepane-1-sulfonamide

Cat. No.: B2764373
CAS No.: 2361639-84-9
M. Wt: 233.29
InChI Key: FKSGDOHTOUGBDS-UHFFFAOYSA-N
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Description

4-Acryloyl-1,4-diazepane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) core substituted with an acryloyl group (CH₂=CHCO-) at the 4-position and a sulfonamide moiety at the 1-position. The acryloyl group introduces a reactive α,β-unsaturated carbonyl system, which may enable covalent interactions with biological targets, a strategy employed in protease inhibitors and kinase-targeted therapies.

Properties

IUPAC Name

4-prop-2-enoyl-1,4-diazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3S/c1-2-8(12)10-4-3-5-11(7-6-10)15(9,13)14/h2H,1,3-7H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSGDOHTOUGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acryloyl-1,4-diazepane-1-sulfonamide typically involves the reaction of a diazepane derivative with a sulfonamide precursor under controlled conditions. One common method involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks, which are converted into the desired diazepane scaffold through a series of reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Acryloyl-1,4-diazepane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acryloyl-1,4-diazepane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Acryloyl-1,4-diazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 1,4-Diazepane Sulfonamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituent(s) Notable Features
4-Acryloyl-1,4-diazepane-1-sulfonamide* C₈H₁₃N₃O₃S (hypothetical) ~247.33 Acryloyl (CH₂=CHCO-) Reactive Michael acceptor moiety
10c (Chlorobenzenesulfonamide) C₁₈H₂₂ClN₃O₂S 379.90 4-Chlorobenzenesulfonamide Electron-withdrawing chloro substituent
10j (Trifluoroethyl) C₇H₁₅ClF₃N₃O₂S 297.73 2,2,2-Trifluoroethyl Enhanced metabolic stability
10h (Methanesulfonamide) C₁₃H₂₁N₃O₂S 283.39 Methanesulfonamide Compact, non-aromatic substituent
10e (Methoxybenzenesulfonamide) C₁₉H₂₅N₃O₃S 375.49 4-Methoxybenzenesulfonamide Electron-donating methoxy group

Key Observations:

  • Substituent Effects : The acryloyl group distinguishes the target compound from analogs bearing halogenated aryl (e.g., 10c, 10i), alkyl (10h), or trifluoroethyl (10j) groups. Unlike the electron-withdrawing trifluoroethyl or chloro substituents, the acryloyl group introduces conjugation and reactivity.

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